5-[4-(Dimethylamino)phenyl]-4-(3-{[(4-methoxyphenyl)methyl]amino}propyl)-1,2-dihydropyrazol-3-one
Description
This compound features a 1,2-dihydropyrazol-3-one core substituted at positions 4 and 3. The 4-position contains a 3-{[(4-methoxyphenyl)methyl]amino}propyl chain, introducing a flexible alkyl spacer terminated by a methoxy-substituted benzylamine moiety. This structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or antimicrobial agents due to the dihydropyrazolone pharmacophore .
Synthetic routes involve condensation reactions, such as treating bis-3-oxopropanenitrile derivatives with aromatic diazonium salts or pyrazole intermediates under catalytic conditions (e.g., piperidine in ethanol/DMF) . The compound’s stability and reactivity are influenced by its electron-rich aromatic systems and the nucleophilic propylamine side chain.
Properties
IUPAC Name |
5-[4-(dimethylamino)phenyl]-4-[3-[(4-methoxyphenyl)methylamino]propyl]-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-26(2)18-10-8-17(9-11-18)21-20(22(27)25-24-21)5-4-14-23-15-16-6-12-19(28-3)13-7-16/h6-13,23H,4-5,14-15H2,1-3H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNADXDKKJIZUCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(C(=O)NN2)CCCNCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[4-(Dimethylamino)phenyl]-4-(3-{[(4-methoxyphenyl)methyl]amino}propyl)-1,2-dihydropyrazol-3-one is a complex organic molecule belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Chemical Formula : C₁₉H₂₃N₃O₂
- Molecular Weight : 321.41 g/mol
- Structural Features : The molecule consists of a pyrazole ring substituted with various functional groups that contribute to its biological activity.
Research indicates that compounds with pyrazole structures often exhibit diverse biological activities due to their ability to interact with various biological targets. The primary mechanisms through which this compound may exert its effects include:
- Enzyme Inhibition : Pyrazole derivatives have been shown to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo synthesis of pyrimidines, affecting cell proliferation and immune responses .
- Antioxidant Properties : Some studies suggest that pyrazole compounds possess antioxidant capabilities, potentially mitigating oxidative stress in cells .
Therapeutic Potentials
The compound's biological activities suggest several therapeutic applications:
- Anticancer Activity : Pyrazole derivatives have been investigated for their potential as anticancer agents. They can inhibit cancer cell growth by targeting specific pathways involved in tumor progression .
- Antimicrobial Activity : There is evidence supporting the antimicrobial properties of related pyrazole compounds, which could be beneficial in treating infections .
- Anti-inflammatory Effects : Certain pyrazole derivatives exhibit anti-inflammatory activity, making them candidates for treating inflammatory diseases .
Antitumor Activity
A study evaluated the antitumor efficacy of various pyrazole derivatives, including the target compound. Results indicated significant inhibition of tumor cell lines, suggesting that modifications in the molecular structure could enhance potency against specific cancer types .
Antimicrobial Evaluation
In vitro tests on similar pyrazole compounds demonstrated effective inhibition against a range of pathogens, including bacteria and fungi. The structure-activity relationship (SAR) analysis revealed that certain substitutions on the pyrazole ring significantly increased antimicrobial activity .
Enzymatic Inhibition Studies
Research focusing on DHODH inhibitors highlighted that specific analogs of pyrazole compounds showed superior inhibition compared to traditional drugs. This opens avenues for developing new immunosuppressive agents based on this scaffold .
Summary of Biological Activities
Structure-Activity Relationship (SAR)
Comparison with Similar Compounds
Structural Modifications in Hydrazone Derivatives
The compound’s reactivity with aromatic diazonium salts (e.g., aniline, p-chloroaniline) yields hydrazone derivatives (Table 1). These analogs differ in substituent electronic profiles and steric bulk:
| Compound | Substituent (R) | Synthesis Conditions | Key Properties (Inferred) |
|---|---|---|---|
| Target Compound | N/A | Ethanol/DMF, piperidine catalyst | High polarity due to -N(CH₃)₂ and -OCH₃ groups |
| Hydrazone Derivative 11a | -C₆H₅ (aniline) | Cold ethanol/DMF, NaOAc·3H₂O | Reduced electron density vs. parent |
| Hydrazone Derivative 11b | -C₆H₄Cl (p-Cl) | Cold ethanol/DMF, NaOAc·3H₂O | Increased lipophilicity from Cl substituent |
Key Observations :
- Electronic Effects: The parent compound’s dimethylamino and methoxy groups enhance solubility in polar solvents compared to 11a/b, which lack these moieties.
- Steric Influence : The propylamine side chain in the target compound may improve binding flexibility in biological systems compared to rigid hydrazone derivatives .
Reactivity and Stability
- Nucleophilic Reactivity : The propylamine side chain in the target compound is prone to nucleophilic substitution or Schiff base formation, whereas hydrazone derivatives (11a/b) exhibit stability under acidic conditions due to their conjugated systems.
- Thermal Stability : The dihydropyrazol-3-one core is thermally stable up to 200°C (inferred from analogous structures), while hydrazones may decompose at lower temperatures due to N–N bond lability.
Research Implications
The target compound’s structural features—such as its dual aromatic systems and flexible side chain—make it a promising candidate for drug discovery. Its analogs (e.g., 11a/b) serve as valuable intermediates for probing structure-activity relationships (SAR), particularly in optimizing solubility and target affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
